ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE
Overview
Description
ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is a complex organic compound that contains multiple functional groups, including an ester, a cyano group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the cyanosulfanyl group and the ester functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can act as a nucleophile, participating in various biochemical reactions. The imidazole ring is known to interact with enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 6-AMINO-5-CYANO-2-{[(3-CYANO-6-PHENYL-2-PYRIDINYL)SULFANYL]METHYL}-4-(4-METHOXYPHENYL)-4H-PYRAN-3-CARBOXYLATE
- Indole Derivatives
Uniqueness
ETHYL 6-{5-[(CYANOSULFANYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL}-6-OXOHEXANOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanosulfanyl group and the imidazole ring sets it apart from other similar compounds, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
ethyl 6-oxo-6-[2-oxo-5-(thiocyanatomethyl)-1,3-dihydroimidazol-4-yl]hexanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-2-20-11(18)6-4-3-5-10(17)12-9(7-21-8-14)15-13(19)16-12/h2-7H2,1H3,(H2,15,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUHSUAEYDKQLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(NC(=O)N1)CSC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.